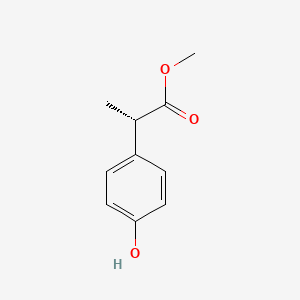

Methyl (S)-2-(4-Hydroxyphenyl)propanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl (2S)-2-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C10H12O3/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3/t7-/m0/s1 |

InChI Key |

QOHGMEYPUKSMST-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)O)C(=O)OC |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Precision Analytics and Applications of Methyl (S)-2-(4-Hydroxyphenyl)propanoate: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of maintaining stereochemical integrity while scaling up chiral building blocks. Methyl (S)-2-(4-hydroxyphenyl)propanoate (CAS: 124508-78-7) is a critical synthon used in the asymmetric synthesis of targeted therapeutics, including PPAR agonists and specialized arylpropanoic acid derivatives.

Understanding the precise molecular weight (180.20 g/mol ) and the monoisotopic mass (180.0786 Da) of this compound is not merely a routine quality control metric; it is the stoichiometric anchor that dictates the success of downstream cross-coupling and etherification reactions. This whitepaper provides an in-depth, self-validating framework for the synthesis, molecular weight verification, and chiral analysis of this essential intermediate.

Physicochemical Profiling & Molecular Weight Dynamics

In high-resolution mass spectrometry (HRMS) and stoichiometric scale-up, differentiating between the average molecular weight and the exact monoisotopic mass is paramount. The average molecular weight of 180.20 g/mol accounts for natural isotopic abundance and is used for bulk molar calculations. However, for impurity profiling and pharmacokinetic tracking, the exact monoisotopic mass of 180.0786 Da must be utilized to distinguish the target ester from isobaric impurities.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters required for batch release and analytical validation:

| Parameter | Value / Specification | Method of Determination |

| Chemical Formula | C10H12O3 | Elemental Analysis |

| Average Molecular Weight | 180.20 g/mol | Stoichiometric Calculation |

| Exact Mass (Monoisotopic) | 180.0786 Da | LC-HRMS (Orbitrap/Q-TOF) |

| CAS Registry Number | 124508-78-7 | |

| Appearance | White to off-white solid | Visual Inspection |

| Enantiomeric Excess (ee) | > 99.0% | Chiral HPLC |

Synthetic Methodology: Preserving Stereochemical Integrity

The synthesis of Methyl (S)-2-(4-hydroxyphenyl)propanoate is typically achieved via the Fischer esterification of (S)-2-(4-hydroxyphenyl)propanoic acid. The primary risk in this workflow is the racemization of the α -chiral center due to excessive thermal stress or harsh acidic conditions.

Figure 1: Synthetic workflow for Methyl (S)-2-(4-Hydroxyphenyl)propanoate.

Step-by-Step Synthesis Protocol

-

Rationale & Causality: Fischer esterification is selected over diazomethane to avoid the use of highly toxic, explosive reagents and to prevent the unwanted over-methylation of the phenolic hydroxyl group. Sulfuric acid is chosen as it acts as both a catalyst and a desiccant, driving the equilibrium toward the ester[1].

-

Preparation: Charge a flame-dried round-bottom flask with (S)-2-(4-hydroxyphenyl)propanoic acid (1.0 eq) and anhydrous methanol (10 volumes).

-

Catalyst Addition: Cool the mixture to 0°C using an ice bath. Add concentrated H2SO4 (0.05 eq) dropwise. Causality: Exothermic addition can cause localized heating, leading to the enolization and subsequent racemization of the sensitive α -chiral center.

-

Reaction: Heat the reaction mixture to 60°C and stir for 4 hours. Monitor the reaction via LC-MS until the starting material peak is <1%.

-

Workup: Cool to room temperature and concentrate under reduced pressure to remove excess methanol. Partition the crude residue between Ethyl Acetate and saturated aqueous NaHCO3 . Causality: Immediate neutralization prevents acid-catalyzed hydrolysis of the newly formed ester during the aqueous workup.

-

Isolation: Wash the organic layer with brine, dry over anhydrous Na2SO4 , filter, and concentrate to yield the target ester.

Analytical Validation: A Self-Validating System

To ensure total confidence in the synthesized batch, I employ a self-validating analytical system. This means utilizing orthogonal techniques—LC-HRMS for exact molecular weight confirmation and Chiral HPLC for stereochemical purity—so that the data independently verifies both the structural and spatial integrity of the molecule[2].

Figure 2: Orthogonal analytical validation protocol for MW and ee.

Step-by-Step Analytical Protocol

Part A: LC-HRMS Molecular Weight Validation

-

Rationale: High-Resolution Mass Spectrometry ensures that the exact mass matches the theoretical monoisotopic mass (180.0786 Da), ruling out isobaric impurities that a standard single-quadrupole MS might miss.

-

Dilute the purified product to 1 µg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile (containing 0.1% Formic Acid).

-

Inject 2 µL onto a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18).

-

Execute a rapid gradient from 5% to 95% Acetonitrile over 5 minutes to elute the compound sharply.

-

Detect using an Orbitrap or Q-TOF mass spectrometer in negative Electrospray Ionization (ESI-) mode. Causality: The phenolic hydroxyl group readily deprotonates, making ESI- highly sensitive for this molecule.

-

Extract the exact mass chromatogram for [M−H]− at m/z 179.0714. Accept the batch only if the mass error is < 5 ppm.

Part B: Chiral HPLC for Enantiomeric Excess (ee)

-

Rationale: Mass spectrometry cannot differentiate enantiomers. Chiral HPLC acts as the orthogonal check to ensure the 0°C acid addition successfully prevented racemization.

-

Prepare a 1 mg/mL solution of the analyte in Hexane/Isopropanol (90:10).

-

Inject 5 µL onto a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H).

-

Elute isocratically with Hexane/Isopropanol (90:10) at a flow rate of 1.0 mL/min.

-

Monitor UV absorbance at 254 nm.

-

Integrate the peaks corresponding to the (S)-enantiomer and the (R)-enantiomer. Calculate the enantiomeric excess (ee). A passing batch must demonstrate an ee > 99.0%.

Conclusion

The precise determination and validation of the molecular weight of Methyl (S)-2-(4-hydroxyphenyl)propanoate (180.20 g/mol ) is intrinsically linked to its successful application as a chiral building block. By employing a tightly controlled synthetic methodology paired with a self-validating, orthogonal analytical framework, researchers can ensure absolute stereochemical and structural integrity prior to downstream API synthesis.

References

-

Accela ChemBio. "Product Category: Methyl (S)-2-(4-Hydroxyphenyl)propanoate SY232324". Retrieved from [Link]

Sources

In-Depth Technical Guide: Synthesis and Chiral Resolution of Methyl (S)-2-(4-Hydroxyphenyl)propanoate

Executive Summary & Retrosynthetic Strategy

Methyl (S)-2-(4-hydroxyphenyl)propanoate (CAS: 124508-78-7) is a highly valuable chiral building block, structurally classified as a phenolic analog of the 2-arylpropanoic acid (profen) family [4]. It serves as a critical intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted receptor modulators.

Direct asymmetric alkylation of arylacetic acids often requires stoichiometric amounts of expensive chiral auxiliaries (e.g., Evans oxazolidinones). Therefore, the most scalable and industrially relevant synthetic pathway relies on a two-phase approach: (1) the construction of the racemic core via enolate alkylation , followed by (2) enantioselective enzymatic kinetic resolution (EKR) using lipases. This guide details the mechanistic causality, step-by-step protocols, and analytical validation required to execute this pathway with high enantiomeric excess ( ee ).

Retrosynthetic and forward workflow for the targeted (S)-enantiomer synthesis.

Phase I: Construction of the Racemic Scaffold

The foundational step involves the α -alkylation of methyl 2-(4-hydroxyphenyl)acetate.

Mechanistic Causality & Expert Insights

Direct treatment of the starting material with a strong base like Lithium Diisopropylamide (LDA) would result in the immediate deprotonation of the acidic phenolic hydroxyl group ( pKa≈10 ). This phenoxide formation not only consumes an equivalent of the base but also significantly decreases the solubility of the intermediate, hindering the subsequent enolization at the α -carbon.

To circumvent this, the phenol must be transiently protected as a trimethylsilyl (TMS) ether. Following protection, enolization is strictly performed at -70°C under kinetic control to prevent unwanted Claisen self-condensation. The subsequent addition of methyl iodide ( SN2 mechanism) yields the racemic α -methylated product [1].

Step-by-Step Protocol: Enolate Alkylation

-

Protection : Dissolve methyl 2-(4-hydroxyphenyl)acetate (1.0 eq) in anhydrous dimethoxyethane (DME). Add hexamethyldisilazane (HMDS, 0.6 eq) and trimethylsilyl chloride (TMSCl, 0.1 eq). Stir at room temperature until TMS protection is complete (monitored by TLC).

-

Enolization : In a rigorously dried, argon-purged flask, prepare a solution of LDA (1.1 eq) in anhydrous DME, cooled to -70°C using a dry ice/acetone bath.

-

Addition : Add the protected ester solution dropwise to the LDA solution, carefully maintaining the internal temperature at -70°C to ensure kinetic enolate formation.

-

Alkylation : Introduce methyl iodide (MeI, 1.5 eq) dropwise to the cold reaction mixture. Allow the system to stir and slowly warm to room temperature overnight.

-

Deprotection & Workup : Quench the reaction with dilute aqueous HCl (1M). This step neutralizes the remaining base and simultaneously hydrolyzes the labile TMS protecting group, revealing the free phenol.

-

Isolation : Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with saturated NaHCO3 and brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure. Purify the crude racemic methyl 2-(4-hydroxyphenyl)propanoate via vacuum distillation.

Phase II: Enantioselective Enzymatic Kinetic Resolution (EKR)

To isolate the desired (S)-enantiomer, the racemic mixture is subjected to biocatalytic resolution.

Mechanistic Causality & Expert Insights

Lipases, particularly Candida antarctica Lipase B (CAL-B), exhibit a highly defined chiral binding pocket that differentiates between the enantiomers of 2-arylpropanoic esters. In an aqueous/organic biphasic system, CAL-B preferentially binds and hydrolyzes the (R)-enantiomer into its corresponding carboxylic acid, while the (S)-enantiomer remains largely unreacted as the ester [2, 3].

Because this is a kinetic resolution, the maximum theoretical yield of the (S)-ester is 50%. The reaction must be strictly monitored and terminated at exactly 50% conversion to ensure maximum enantiomeric purity (>98% ee ).

Enzymatic kinetic resolution pathway utilizing CAL-B to isolate the (S)-ester.

Step-by-Step Protocol: Lipase-Catalyzed EKR

-

System Preparation : Suspend racemic methyl 2-(4-hydroxyphenyl)propanoate (1.0 eq) in a non-polar organic solvent (e.g., isooctane or methyl tert-butyl ether, MTBE).

-

Buffer Addition : Add an equal volume of 0.1 M sodium phosphate buffer (pH 7.2) to establish a biphasic reaction medium.

-

Biocatalyst Introduction : Add immobilized CAL-B (e.g., Novozym 435, 10% w/w relative to the substrate).

-

Incubation : Incubate the mixture at 45°C under continuous orbital shaking (200 rpm) to maximize interfacial surface area.

-

Analytical Monitoring : Withdraw 50 μL aliquots every 4 hours. Analyze via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase) to track conversion and ee .

-

Termination & Separation : Once 50% conversion is achieved (typically 24-48 hours), terminate the reaction by filtering off the immobilized enzyme.

-

Extraction : Separate the organic layer, which contains the highly enantioenriched Methyl (S)-2-(4-hydroxyphenyl)propanoate. The aqueous layer contains the (R)-acid byproduct, which can be recovered, chemically racemized, and recycled to improve overall process atom economy.

Quantitative Data & Process Parameters

The following table summarizes the critical thermodynamic and kinetic parameters, alongside expected yields for the two-step synthesis.

| Process Parameter | Phase I: Racemic α -Alkylation | Phase II: Enzymatic Kinetic Resolution |

| Primary Reagents | LDA, MeI, TMSCl | Immobilized CAL-B (Novozym 435) |

| Solvent System | Anhydrous Dimethoxyethane (DME) | Isooctane / Phosphate Buffer (pH 7.2) |

| Operating Temperature | -70°C (Addition) to 25°C (Warming) | 45°C (Isothermal incubation) |

| Reaction Time | 12 - 16 hours | 24 - 48 hours (Conversion dependent) |

| Expected Yield | 85 - 88% (Purified racemate) | 42 - 48% (Theoretical max: 50%) |

| Enantiomeric Excess ( ee ) | N/A (Racemic mixture) | > 98% (S)-Enantiomer |

| Validation Method | 1 H-NMR, GC-MS | Chiral HPLC (Chiralcel OD-H) |

References

-

Synthesis of MHPP (Methyl 2-(4-hydroxyphenyl)propanoate) . PrepChem. Available at:[Link]

-

Expanding Access to Optically Active Non-Steroidal Anti-Inflammatory Drugs via Lipase-Catalyzed KR of Racemic Acids . MDPI. Available at: [Link]

-

Lipase-Catalyzed Resolution of Ibuprofen and Related Profens . ResearchGate. Available at:[Link]

Enantioselective Synthesis of Methyl (S)-2-(4-Hydroxyphenyl)propanoate: A Comprehensive Methodological Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol validation, and scalable asymmetric synthesis.

Executive Summary

Derivatives of 2-arylpropanoic acids (profens) and their phenolic analogs are critical chiral building blocks in the pharmaceutical industry, frequently utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted therapeutics. The physiological and pharmacological activity of these compounds is profoundly enantiodependent, with the (S)-enantiomer typically exhibiting the desired therapeutic profile.

This technical whitepaper provides an in-depth analysis of the enantioselective synthesis of Methyl (S)-2-(4-Hydroxyphenyl)propanoate . As a Senior Application Scientist, I have structured this guide to critically evaluate the three most robust methodologies for establishing the C2 stereocenter: Asymmetric Hydrogenation, Chiral Auxiliary-Mediated Alkylation, and Enzymatic Kinetic Resolution.

Retrosynthetic Analysis & Mechanistic Causality

The synthesis of the (S)-configured stereocenter at the alpha-position of the propanoate core requires strict stereofacial control. The selection of a synthetic route depends heavily on the project phase (e.g., discovery vs. process scale-up).

-

Asymmetric Hydrogenation: Relies on the chiral environment of a transition metal catalyst (e.g., Ru-BINAP) to dictate the face of olefin coordination. It is highly atom-economical and ideal for large-scale manufacturing [1].

-

Asymmetric Alkylation: Utilizes a covalently attached chiral auxiliary (Evans oxazolidinone) to sterically block one face of an enolate intermediate. This method guarantees near-perfect absolute stereocontrol, making it the gold standard for bench-scale discovery [2].

-

Enzymatic Kinetic Resolution: Exploits the evolutionary stereospecificity of lipases (e.g., CALB) to selectively hydrolyze the undesired enantiomer from a racemic mixture. This represents a highly sustainable, "green chemistry" approach [3].

Retrosynthetic strategies for Methyl (S)-2-(4-Hydroxyphenyl)propanoate.

Asymmetric Hydrogenation (Noyori Protocol)

Mechanistic Causality

The Noyori asymmetric hydrogenation utilizes a Ru(II)-BINAP complex to reduce alpha-aryl acrylates. The causality of the stereocontrol lies in the C2-symmetric chiral pocket of the BINAP ligand. When Methyl 2-(4-benzyloxyphenyl)acrylate coordinates to the ruthenium center, the steric bulk of the equatorial phenyl rings on the BINAP ligand forces the substrate to bind exclusively via its Re face. Subsequent oxidative addition of H2 and migratory insertion occur strictly from this less hindered face, yielding the (S)-enantiomer [1].

Catalytic cycle of Ru-BINAP mediated asymmetric hydrogenation.

Self-Validating Protocol

Note: The phenolic hydroxyl is protected as a benzyl ether to prevent catalyst poisoning and ensure high enantiomeric excess (ee).

-

Catalyst Preparation: Under an inert argon atmosphere, dissolve [RuCl2(benzene)]2 and (S)-BINAP in anhydrous DMF. Heat to 100 °C for 10 minutes, cool, and concentrate to yield the active Ru(II) catalyst.

-

Hydrogenation: Dissolve Methyl 2-(4-benzyloxyphenyl)acrylate (10 mmol) in degassed methanol (30 mL). Add the Ru-catalyst (0.01 mmol, S/C = 1000).

-

Pressurization: Transfer to a high-pressure reactor. Purge with H2 gas three times, then pressurize to 50 atm. Stir at 25 °C for 24 hours.

-

Validation Check: Analyze an aliquot via chiral HPLC (e.g., Chiralcel OD-H). The reaction is self-validating if the conversion is >99% and the (S)-enantiomer peak integrates to >95% ee.

-

Global Deprotection: Transfer the crude mixture to a standard flask, add 10% Pd/C (5 mol%), and stir under 1 atm H2 for 4 hours to cleave the benzyl ether. Filter through Celite and concentrate to yield pure Methyl (S)-2-(4-Hydroxyphenyl)propanoate.

Chiral Auxiliary-Mediated Alkylation (Evans Protocol)

Mechanistic Causality

The Evans alkylation provides absolute stereocontrol through predictable transition states. By attaching 2-(4-benzyloxyphenyl)acetic acid to a (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary, the system is primed for enolization. Treatment with Lithium Diisopropylamide (LDA) exclusively forms the Z-enolate due to the minimization of allylic 1,3-strain. The lithium cation chelates both the enolate oxygen and the auxiliary carbonyl, locking the conformation. The bulky phenyl/methyl groups of the auxiliary completely shield the Re face. Consequently, methyl iodide (MeI) can only approach from the Si face, perfectly establishing the (S)-stereocenter[2].

Step-by-step workflow for Evans auxiliary-mediated asymmetric alkylation.

Self-Validating Protocol

-

Enolization: Dissolve the N-acyl oxazolidinone adduct (5 mmol) in anhydrous THF (25 mL) under argon. Cool to -78 °C. Add LDA (5.5 mmol) dropwise. Stir for 30 minutes to ensure complete Z-enolate formation.

-

Alkylation: Add Methyl Iodide (15 mmol) dropwise at -78 °C. Stir for 2 hours, then slowly warm to -20 °C. Quench with saturated aqueous NH4Cl.

-

Validation Check: Isolate the intermediate via extraction. 1H NMR will validate the diastereoselectivity (>99:1 dr) by the distinct chemical shift of the newly introduced alpha-methyl doublet.

-

Cleavage to Ester: Dissolve the alkylated adduct in anhydrous methanol (20 mL) at 0 °C. Add Sodium Methoxide (NaOMe, 1.2 eq). Stir for 1 hour. This directly cleaves the auxiliary, yielding the methyl ester and liberating the reusable oxazolidinone.

-

Deprotection: Subject the resulting Methyl (S)-2-(4-benzyloxyphenyl)propanoate to Pd/C catalyzed hydrogenolysis (1 atm H2, MeOH, 3 hours) to yield the final target.

Enzymatic Kinetic Resolution (CALB)

Mechanistic Causality

Candida antarctica Lipase B (CALB, commercially available as Novozym 435) is a highly robust biocatalyst. When exposed to a racemic mixture of Methyl 2-(4-hydroxyphenyl)propanoate, the enzyme's active site (containing a Ser-His-Asp catalytic triad) exhibits a profound stereopreference. Based on Kazlauskas' rule, the stereospecific binding pocket accommodates the (R)-enantiomer's methyl group much more favorably during the formation of the acyl-enzyme intermediate. As a result, the enzyme rapidly hydrolyzes the (R)-ester into the (R)-carboxylic acid, leaving the desired (S)-ester completely unreacted [3].

Self-Validating Protocol

-

Reaction Setup: Dissolve Racemic Methyl 2-(4-hydroxyphenyl)propanoate (20 mmol) in a biphasic mixture of MTBE (40 mL) and 0.1 M Sodium Phosphate buffer (pH 7.0, 40 mL).

-

Biocatalysis: Add Novozym 435 (CALB, 10% w/w relative to substrate). Incubate the suspension at 35 °C in an orbital shaker (200 rpm).

-

Monitoring: Monitor the reaction via chiral HPLC. Stop the reaction when exactly 50% conversion is reached (typically 12-24 hours). The E-value (enantiomeric ratio) for this transformation is typically >100.

-

Separation (Self-Validation): Filter off the immobilized enzyme. Transfer the filtrate to a separatory funnel. The organic phase contains the unreacted (S)-ester, while the aqueous phase (at pH 7.0) contains the water-soluble sodium salt of the hydrolyzed (R)-acid.

-

Isolation: Wash the organic phase with saturated NaHCO3 (2 x 20 mL) to ensure complete removal of any trace acid. Dry over MgSO4 and evaporate to yield optically pure Methyl (S)-2-(4-Hydroxyphenyl)propanoate.

Quantitative Data Summary

The following table synthesizes the operational metrics of the three methodologies, allowing researchers to select the optimal route based on their specific scale and resource constraints.

| Methodology | Stereocontrol Mechanism | Typical ee (%) | Scalability | Key Reagents |

| Asymmetric Hydrogenation | Chiral metal-ligand pocket (Ru-BINAP) | 92 - 98% | High (Industrial) | Ru(OAc)2((S)-BINAP), H2 gas |

| Evans Asymmetric Alkylation | Steric face-shielding via chiral auxiliary | > 99% | Moderate (Bench) | (4R,5S)-Oxazolidinone, LDA, MeI |

| Enzymatic Kinetic Resolution | Active-site stereospecificity (CALB) | 95 - 99% | High (Green Chem) | Novozym 435, pH 7.0 Buffer |

References

- Ohta, T.; Takaya, H.; Kitamura, M.; Nagai, K.; Noyori, R. "Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes." The Journal of Organic Chemistry.

- Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis." RSC Advances.

- Arroyo, M.; Sinisterra, J. V. "High Enantioselective Esterification of 2-Arylpropionic Acids Catalyzed by Immobilized Lipase from Candida antarctica: A Mechanistic Approach." The Journal of Organic Chemistry.

Methyl (S)-2-(4-Hydroxyphenyl)propanoate: A Comprehensive Guide to Solubility in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development Document Type: Technical Whitepaper

Executive Summary & Structural Rationale

Methyl (S)-2-(4-hydroxyphenyl)propanoate (CAS: 124508-78-7)[1] is a highly versatile chiral building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex natural products. Understanding its solubility profile across various organic solvents is critical for optimizing reaction kinetics, designing liquid-liquid extractions, and engineering crystallization processes.

As a Senior Application Scientist, I approach the solubility of this compound not just as empirical data, but as a predictable thermodynamic outcome dictated by its molecular architecture. The molecule consists of three distinct functional domains that govern its solvation dynamics:

-

The Phenolic Hydroxyl (-OH): Acts as both a strong hydrogen-bond donor and acceptor.

-

The Ester Carbonyl (-COOCH3): Acts primarily as a hydrogen-bond acceptor and participates in dipole-dipole interactions.

-

The Aromatic Ring and Aliphatic Chiral Center: Contributes to hydrophobicity, relying on van der Waals (dispersion) forces and π−π stacking interactions.

By mapping these functional groups to Hansen Solubility Parameters (HSP)—specifically dispersion ( δd ), polarity ( δp ), and hydrogen bonding ( δh )—we can accurately predict and manipulate its behavior in solution. Safety and handling data for its racemic counterpart (CAS: 65784-33-0)[2] further underscores the need for precise solvent control to avoid aerosolization and ensure safe laboratory practices.

Fig 1: Solvation mechanisms of Methyl (S)-2-(4-Hydroxyphenyl)propanoate by functional group.

Empirical Solubility Profiling in Organic Solvents

Because empirical solubility data for highly specific chiral intermediates can be sparse in public databases, process chemists rely on structural analogs and functional group contributions to establish working ranges. The table below synthesizes the predicted quantitative solubility of Methyl (S)-2-(4-hydroxyphenyl)propanoate across major organic solvent classes at standard ambient temperature (25°C).

Quantitative Solubility Matrix

| Solvent Class | Representative Solvent | Estimated Solubility at 25°C (mg/mL) | Primary Solvation Mechanism |

| Polar Protic | Methanol, Ethanol | > 100 (High) | Strong H-bond donation and acceptance with both the phenol and ester moieties. |

| Polar Aprotic | DMSO, DMF | > 200 (Very High) | Dominant dipole-dipole interactions; solvent acts as a strong H-bond acceptor for the phenol. |

| Moderately Polar | Ethyl Acetate, DCM | 50 - 100 (Moderate to High) | Favorable dipole-dipole alignment; excellent for liquid-liquid extraction from aqueous phases. |

| Non-Polar Aromatic | Toluene | 10 - 50 (Moderate) | π−π stacking with the phenolic ring; moderate dispersion forces. |

| Non-Polar Aliphatic | Hexanes, Heptane | < 5 (Low) | Weak dispersion forces only; highly unfavorable for the polar functional groups. |

Application Insight: The stark contrast in solubility between Ethyl Acetate (high) and Hexanes (low) makes this binary solvent system the gold standard for recrystallization and flash column chromatography of this compound.

Standardized Protocol for Empirical Solubility Determination

To generate highly accurate, compound-specific solubility data for regulatory submissions or precise process engineering, a self-validating experimental protocol is required. The following methodology is adapted from the core principles of [3], optimized specifically for organic solvent systems.

The Self-Validating Shake-Flask HPLC Method

Causality & Design Rationale: We do not simply dissolve and measure. We must ensure thermodynamic equilibrium is reached (overcoming crystal lattice energy) and prevent colloidal carryover, which is the leading cause of false-positive solubility spikes in literature.

Step-by-Step Methodology:

-

Excess Solid Addition: Add 500 mg of Methyl (S)-2-(4-hydroxyphenyl)propanoate[1] to a 10 mL amber glass vial. Add 2.0 mL of the target organic solvent. Rationale: Amber glass prevents potential UV-induced degradation of the phenol ring during prolonged equilibration.

-

Isothermal Equilibration: Seal the vial and place it in an isothermal shaker bath set strictly to 25.0°C ± 0.1°C at 150 RPM. Rationale: Solubility is highly temperature-dependent; strict thermal control prevents supersaturation artifacts.

-

System Validation (The Self-Checking Step): Extract 100 µL aliquots at t=24 hours and t=48 hours . If the concentration difference between the two time points is <5% , thermodynamic equilibrium is definitively confirmed. If >5% , continue shaking for an additional 24 hours.

-

Phase Separation: Draw the supernatant using a glass syringe and filter immediately through a 0.45 µm PTFE syringe filter. Rationale: PTFE (Polytetrafluoroethylene) is chemically inert to nearly all organic solvents, preventing filter degradation and ensuring no undissolved micro-crystals pass into the analytical sample.

-

Quantitative Analysis: Dilute the filtrate appropriately and analyze via HPLC-UV. Set the detection wavelength to 275 nm. Rationale: The aromatic phenol ring exhibits a strong π→π∗ transition at ~275 nm, providing a highly sensitive and specific chromophore for UV detection without interference from non-aromatic solvent backgrounds.

Fig 2: Standardized shake-flask methodology for empirical solubility determination.

Downstream Implications for Drug Development

The solubility profile of Methyl (S)-2-(4-hydroxyphenyl)propanoate directly dictates its utility in synthesis:

-

O-Alkylation and Cross-Coupling: When functionalizing the phenolic -OH group, polar aprotic solvents like DMF or DMSO are mandatory. They dissolve the compound entirely and solvate the counter-ions of the base (e.g., K2CO3 ), leaving the phenoxide anion highly nucleophilic.

-

Chiral Integrity during Esterification: If modifying the ester group, less polar solvents like Dichloromethane (DCM) are preferred. DCM provides sufficient solubility while minimizing the risk of base-catalyzed racemization at the sensitive α -chiral center, which is more prone to occur in highly polar, protic environments.

By treating solubility as a tunable parameter rather than a static property, process chemists can drastically improve yields, preserve enantiomeric excess (ee), and streamline purification workflows.

References

-

Accela ChemBio Inc. (2023). Product Information: Methyl (S)-2-(4-Hydroxyphenyl)propanoate (CAS 124508-78-7). Retrieved from[Link]

-

Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from[Link]

Sources

Safeguarding Stability: A Technical Guide to Methyl (S)-2-(4-Hydroxyphenyl)propanoate Storage and Handling

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Methyl (S)-2-(4-hydroxyphenyl)propanoate, a key chiral intermediate in the synthesis of various pharmaceuticals and bioactive molecules, possesses a chemical structure that, while versatile, is susceptible to degradation if not handled and stored with precision. This technical guide, designed for professionals in research and drug development, provides a comprehensive overview of the stability profile of this compound and outlines best practices for its storage to ensure its integrity and purity over time. By understanding the intrinsic chemical liabilities of this phenolic ester, researchers can mitigate the risks of degradation, thereby ensuring the reliability and reproducibility of their experimental outcomes.

Physicochemical Properties and Intrinsic Stability Considerations

Methyl (S)-2-(4-hydroxyphenyl)propanoate is a white to off-white crystalline solid. Its structure, featuring both a phenolic hydroxyl group and a methyl ester, dictates its stability profile. The phenolic group is susceptible to oxidation, while the ester linkage is prone to hydrolysis.

Table 1: Physicochemical Properties of Methyl (S)-2-(4-Hydroxyphenyl)propanoate

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Melting Point | 38.0 to 42.0 °C | [2] |

| Boiling Point | 108 °C at 11 mmHg | [2] |

| Appearance | White to light yellow or light orange powder/lump | [2] |

The inherent reactivity of the phenolic hydroxyl and ester functional groups necessitates careful consideration of environmental factors during storage and handling.

Primary Degradation Pathways

The principal degradation pathways for Methyl (S)-2-(4-hydroxyphenyl)propanoate are hydrolysis and oxidation. The presence of light and elevated temperatures can accelerate these processes.

Hydrolytic Degradation

The ester linkage in Methyl (S)-2-(4-hydroxyphenyl)propanoate is susceptible to hydrolysis, which can be catalyzed by both acids and bases. This reaction yields (S)-2-(4-hydroxyphenyl)propanoic acid and methanol. Alkaline conditions, in particular, can significantly accelerate the rate of hydrolysis.

Oxidative Degradation

The phenolic hydroxyl group is a primary site for oxidation. The presence of oxygen, especially when combined with exposure to light or certain metal ions, can lead to the formation of colored degradation products, primarily quinone-type structures. This oxidative degradation can be a significant cause of product discoloration and impurity formation.

dot graph TD; A[Methyl (S)-2-(4-Hydroxyphenyl)propanoate] -->|H₂O, H⁺/OH⁻| B((S)-2-(4-Hydroxyphenyl)propanoic Acid + Methanol); A -->|O₂, Light, Metal Ions| C((Oxidized Degradation Products e.g., Quinones));

end

Caption: Primary degradation pathways of Methyl (S)-2-(4-Hydroxyphenyl)propanoate.

Recommended Storage and Handling Conditions

To maintain the purity and stability of Methyl (S)-2-(4-hydroxyphenyl)propanoate, the following storage and handling conditions are recommended.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerator (2-8 °C) | Reduces the rate of both hydrolytic and oxidative degradation reactions.[2] |

| Light | Store in the dark; use amber or opaque containers. | The phenolic ring is susceptible to photodegradation. Storing in the dark minimizes light-induced oxidation.[3][4] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with oxygen, thereby preventing oxidative degradation of the phenolic group. |

| Container | Tightly sealed, inert containers (e.g., amber glass bottles with PTFE-lined caps or high-density polyethylene (HDPE) containers). | Prevents exposure to moisture and atmospheric oxygen. Inert materials prevent leaching and reaction with the compound.[5][6] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | These substances can directly react with and degrade the compound. |

For handling, it is advised to work in a well-ventilated area, and to use personal protective equipment, including gloves and safety glasses.[7] Avoid creating dust.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Protocol for Forced Degradation Studies

The following protocol provides a general framework for conducting forced degradation studies on Methyl (S)-2-(4-hydroxyphenyl)propanoate.

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

-

Methyl (S)-2-(4-hydroxyphenyl)propanoate

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), 1M

-

Sodium hydroxide (NaOH), 1M

-

Hydrogen peroxide (H₂O₂), 30%

-

High-performance liquid chromatograph (HPLC) with a UV detector or a photodiode array (PDA) detector.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Methyl (S)-2-(4-hydroxyphenyl)propanoate in methanol at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Keep at room temperature for 1 hour.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C in a hot air oven for 48 hours. Also, reflux a solution of the compound in a neutral solvent (e.g., methanol/water) at 80°C for 48 hours.

-

Photolytic Degradation: Expose a solution of the compound (in a transparent container) to UV light (254 nm) and fluorescent light for a specified period. A control sample should be kept in the dark.

-

-

Sample Analysis:

-

Before and after exposure to stress conditions, analyze the samples by a stability-indicating HPLC method.

-

For the acid and base hydrolysis samples, neutralize the solution before injection.

-

Dilute the samples as necessary to fall within the linear range of the analytical method.

-

dot graph TD; subgraph "Forced Degradation Workflow" A[Prepare Stock Solution] --> B{Apply Stress Conditions}; B --> C[Acid Hydrolysis]; B --> D[Base Hydrolysis]; B --> E[Oxidative Degradation]; B --> F[Thermal Degradation]; B --> G[Photolytic Degradation]; C --> H[Analyze by HPLC]; D --> H; E --> H; F --> H; G --> H; H --> I[Identify Degradants & Pathways]; end

end

Caption: Workflow for conducting forced degradation studies.

Development of a Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

Key Considerations for Method Development

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective in resolving the parent compound from its more polar degradation products.

-

Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance is recommended. A photodiode array (PDA) detector is highly advantageous as it can help in assessing peak purity and provide spectral information about the degradation products.

-

Validation: The method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Conclusion

The stability of Methyl (S)-2-(4-hydroxyphenyl)propanoate is a critical factor that can influence the quality and reliability of research and development outcomes. By understanding its primary degradation pathways—hydrolysis and oxidation—and by implementing appropriate storage and handling procedures, the integrity of this valuable chiral intermediate can be preserved. The use of forced degradation studies in conjunction with a validated stability-indicating analytical method provides a robust framework for assessing and ensuring the long-term stability of this compound. Adherence to the guidelines presented in this technical guide will empower researchers to confidently utilize Methyl (S)-2-(4-hydroxyphenyl)propanoate in their scientific endeavors.

References

- Chemical Storage Compatibility Chart: Essential Guide to Safe Chemical Handling. (2026, January 6). Benchchem.

- Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsul

- Effects of packaging materials and storage on total phenolic content. (n.d.). CABI Digital Library.

- Choosing the Best Bottles for Chemical Storage. (2024, January 24). Qorpak.

- Chemical Compatibility by Container Resin. (n.d.). Lab Supplies.

- MATERIAL SAFETY DATA SHEETS P-HYDROXYPHENYLGLYCINE METHYL ESTER. (n.d.).

- Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C. (2015, July 13). Journal of Agricultural and Food Chemistry.

- Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (2023, April 19). PubMed.

- Storage Temperature's Big Impact on Shelf Life of High-Phenolic Olive Oils. (2016, February 12). Olive Oil Times.

- Methyl 3-(4-hydroxyphenyl)propanoate. (n.d.).

- Methyl-3-(4-hydroxyphenyl)

- Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (n.d.). PMC.

- 3-(4'-Hydroxyphenyl)propionic acid methyl ester. (n.d.). Chem-Impex.

- Methyl 3-(2-hydroxyphenyl)

- Cas no 5597-50-2 (3-(4-Hydroxyphenyl)propionic Acid Methyl Ester). (2025, October 30). LookChem.

- Photodegradation of methyl red by advanced and homogeneous photo-Fenton's processes: A comparative study and kinetic approach. (n.d.).

- 3-(4'-Hydroxyphenyl)propionic acid methyl ester. (2025, August 18). J&K Scientific.

- Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo.

- Hydroxyapatite Fenton-like catalysis for methyl violet degradation. Effect of operating parameters and kinetic study. (2023, April 1). springerprofessional.de.

- Degradation Mechanism of Methyl Orange Dye Using Fe/Ag/Zn Trimetallic Nanoparticles. (2025, November 4). MDPI.

- Degradation of methylparaben by anodic oxidation, electro- Fenton, and photoelectro-Fenton using carbon felt-BDD cell. (2025, May 27). arXiv.org.

- Thermal stability and degradation of HPMC in various environments. (2024, May 8). Kima Chemical.

- Mechanical and surface properties and hydrolytic stability of cycloaliphatic polyester-based waterborne polyurethanes modified w. (2008, November 4). Wiley Online Library.

- Reaction kinetics and molecular characterization of the compounds formed by photosensitized degradation of the plastic additive bisphenol A in the atmospheric aqueous phase. (2024, December 30). PMC.

- Hydrolysis of Methylparaben. (n.d.). Semantic Scholar.

- P-Hydroxybenzoate Hydroxylase and Melilot

- Methyl 3-(2-hydroxyphenyl)

Sources

- 1. chem960.com [chem960.com]

- 2. avantorsciences.com [avantorsciences.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nextsds.com [nextsds.com]

- 6. royalchemical.com [royalchemical.com]

- 7. cleanchemlab.com [cleanchemlab.com]

Spectroscopic data for Methyl (S)-2-(4-Hydroxyphenyl)propanoate (NMR, IR, MS)

An in-depth technical guide designed for researchers, analytical scientists, and drug development professionals.

Executive Summary

Methyl (S)-2-(4-hydroxyphenyl)propanoate (MHPP) is a highly versatile chiral aromatic ester utilized extensively as a synthetic intermediate in pharmaceutical development and fine chemical manufacturing. Because its synthesis often involves the esterification of propanoic acid derivatives or the methylation of silylated precursors[1], rigorous analytical verification is required to confirm structural connectivity, functional group integrity, and stereochemical purity.

As a Senior Application Scientist, I have designed this guide to move beyond mere data tabulation. Here, we will explore the causality behind the spectroscopic phenomena of MHPP (CAS: 65784-33-0)[2], providing a self-validating analytical framework using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS).

Fig 1. Orthogonal spectroscopic workflow for comprehensive structural validation.

High-Resolution NMR Spectroscopy (1H and 13C)

NMR is the definitive technique for mapping the carbon-hydrogen framework of MHPP. The molecule features a chiral center at C2, which dictates the magnetic environment of the adjacent protons. While standard achiral solvents yield a straightforward first-order spectrum, the para-substituted phenol ring provides a highly diagnostic AA'BB' splitting pattern.

Causality in Experimental Design

We utilize Deuterated Chloroform (CDCl₃) rather than protic solvents (like Methanol-d4) to prevent rapid deuterium exchange with the phenolic -OH group. This ensures the hydroxyl proton remains visible in the ¹H spectrum, acting as an internal validation point for the intact phenol moiety.

Protocol: 1D NMR Acquisition (Self-Validating System)

-

Sample Preparation: Dissolve 15–20 mg of crystalline MHPP in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Validation: The TMS peak at 0.00 ppm confirms correct magnetic field locking and shimming.

-

Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Set the probe temperature to 298 K to prevent thermal degradation.

-

¹H Acquisition: Acquire 16 scans with a relaxation delay (D1) of 1.5 seconds and a spectral width of 12 ppm.

-

¹³C Acquisition: Acquire 512–1024 scans with a D1 of 2.0 seconds and a spectral width of 250 ppm, utilizing WALTZ-16 proton decoupling to collapse carbon multiplets into sharp singlets for enhanced signal-to-noise ratio.

Quantitative Data: NMR Assignments

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Structural Assignment |

|---|---|---|---|---|

| 1.45 | Doublet (d) | 7.2 | 3H | -CH₃ (C3 methyl) |

| 3.65 | Singlet (s) | - | 3H | -OCH₃ (Ester methoxy) |

| 3.68 | Quartet (q) | 7.2 | 1H | -CH- (C2 methine) |

| 5.10 | Broad Singlet (br s) | - | 1H | -OH (Phenolic hydroxyl) |

| 6.75 | Doublet (d) | 8.6 | 2H | Ar-H (ortho to OH) |

| 7.15 | Doublet (d) | 8.6 | 2H | Ar-H (meta to OH) |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Structural Assignment |

|---|---|

| 18.5 | -CH₃ (C3 methyl) |

| 44.5 | -CH- (C2 methine) |

| 52.0 | -OCH₃ (Ester methoxy) |

| 115.5 | Ar-C (ortho to OH) |

| 128.5 | Ar-C (meta to OH) |

| 132.0 | Ar-C (ipso to CH) |

| 154.5 | Ar-C (ipso to OH) |

| 175.5 | C=O (Ester carbonyl) |

Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy provides orthogonal validation to NMR by confirming the presence and electronic environment of specific functional groups.

Causality in Experimental Design

Traditional KBr pellet pressing can induce polymorphic transformations or introduce atmospheric moisture, which artificially broadens the O-H stretching region. By utilizing Attenuated Total Reflectance (ATR), we analyze the sample in its native solid state, ensuring the spectral data accurately reflects the bulk material.

Protocol: ATR-FTIR Analysis

-

Background Scan: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution) to subtract ambient CO₂ and water vapor.

-

Sample Application: Deposit 2–5 mg of solid MHPP directly onto the crystal. Apply uniform pressure using the mechanical anvil to ensure intimate contact with the evanescent wave.

-

Acquisition & Processing: Collect 32 scans from 4000 to 400 cm⁻¹. Apply baseline correction to account for scattering.

Quantitative Data: Key IR Vibrational Modes

Table 3: FTIR-ATR Spectral Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

|---|---|---|---|

| 3350 | Broad, Strong | O-H stretch | Phenolic hydroxyl (hydrogen-bonded) |

| 2980, 2950 | Medium | C-H stretch | Aliphatic methyl and methine |

| 1735 | Strong | C=O stretch | Ester carbonyl |

| 1610, 1515 | Medium | C=C stretch | Aromatic ring skeletal vibrations |

| 1220 | Strong | C-O stretch | Ester alkoxy (C-O-C) |

| 830 | Strong | C-H out-of-plane | Para-disubstituted benzene ring |

Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry confirms the molecular weight and provides a structural fingerprint through predictable fragmentation. Reference data for structurally analogous phenolic esters (such as methyl 4-hydroxyphenylacetate) demonstrate that these molecules undergo characteristic cleavage of the ester and alkyl chains under hard ionization[3].

Causality in Experimental Design

We utilize Electron Ionization (EI) at 70 eV. This high-energy environment imparts significant excess internal energy to the molecular ion, driving reproducible, thermodynamically favored fragmentation pathways. The dominant driving force in MHPP is the formation of resonance-stabilized carbocations.

Protocol: GC-MS Analysis

-

Sample Preparation: Dilute MHPP to 10 µg/mL in GC-grade methanol.

-

Chromatography: Inject 1 µL in split mode (10:1) onto a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Set the oven to hold at 100°C for 1 min, then ramp at 15°C/min to 280°C.

-

Ionization: Maintain the EI source at 230°C with an electron energy of 70 eV. Scan from m/z 50 to 300. Validation: The chromatographic retention time combined with the m/z 180 molecular ion confirms sample purity prior to fragmentation analysis.

Quantitative Data: MS Fragmentation

Table 4: EI-MS Fragmentation Peaks

| m/z | Relative Abundance (%) | Ion Type | Structural Assignment |

|---|---|---|---|

| 180 | ~15–20 | [M]•⁺ | Molecular Ion |

| 165 | ~5–10 | [M - CH₃]⁺ | Loss of the C3 methyl group |

| 121 | 100 | [M - COOCH₃]⁺ | Base peak (4-hydroxyphenylethyl cation) |

| 93 | ~40–50 |[M - C₄H₇O₂]⁺ | 4-hydroxybenzyl cation |

Fig 2. Primary EI-MS fragmentation pathways driven by carbocation stability.

Stereochemical Verification (Chiral HPLC)

Because standard NMR, IR, and MS are achiral techniques, they are "blind" to enantiomeric purity. They cannot distinguish the target (S)-enantiomer from the (R)-enantiomer. To close the self-validating loop of our analytical workflow, Chiral High-Performance Liquid Chromatography (HPLC) is mandatory.

Protocol: Enantiomeric Excess (ee) Determination

-

Stationary Phase: Utilize an amylose-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H, 250 x 4.6 mm).

-

Mobile Phase: Isocratic elution using Hexane/Isopropanol (90:10 v/v). The non-polar hexane drives the analyte into the chiral cavities of the stationary phase, while the isopropanol modulates hydrogen bonding with the ester and phenol groups.

-

Detection: Monitor UV absorbance at 220 nm and 254 nm.

-

Validation: Inject a racemic standard of Methyl 2-(4-hydroxyphenyl)propanoate first to establish the retention times and baseline resolution (Rs > 1.5) of both enantiomers before analyzing the pure (S)-batch.

References

Sources

Discovery, Synthesis, and Applications of Methyl (S)-2-(4-Hydroxyphenyl)propanoate: A Technical Guide

Executive Summary

Methyl (S)-2-(4-hydroxyphenyl)propanoate (CAS: 124508-78-7) is a highly versatile chiral building block characterized by its phenolic hydroxyl group and a stereogenic center at the α -carbon of the propanoate moiety. Originally identified through the analytical derivatization of biological metabolites, this compound has evolved into a critical intermediate in the synthesis of advanced liquid crystal materials and chiral active pharmaceutical ingredients (APIs). This whitepaper explores its historical discovery, physicochemical profile, and provides a self-validating synthetic protocol for its preparation.

Historical Context & Biological Discovery

The history of Methyl (S)-2-(4-hydroxyphenyl)propanoate is deeply intertwined with metabolomics and analytical chemistry. The parent free acid, 2-(4-hydroxyphenyl)propionate, is a well-documented fermentation product of the dietary amino acid L-tyrosine, driven by gut microbiota[1].

In recent years, the free acid has gained prominence as a critical biomarker. High-throughput plasma metabolomic studies have identified elevated levels of 2-(4-hydroxyphenyl)propionate in mammalian stress models, often correlating strongly with other gut-derived metabolites such as indolelactate and indolepropionate[1].

Historically, the discovery and isolation of the methyl ester form (Methyl (S)-2-(4-hydroxyphenyl)propanoate) arose from the necessity to analyze these biological samples. Because the free carboxylic acid exhibits poor volatility and high polarity, analytical chemists utilized esterification (typically via methanolic HCl or derivatization agents) to convert the biomarker into its methyl ester. This transformation increased the compound's thermal stability and volatility, allowing for precise quantification via Gas Chromatography-Mass Spectrometry (GC-MS). Recognizing the structural utility of this chiral ester, synthetic chemists subsequently adopted it as a de novo building block for materials science and drug discovery.

Fig 1: Biological origins and synthetic applications of Methyl (S)-2-(4-Hydroxyphenyl)propanoate.

Physicochemical Profiling

Understanding the quantitative parameters of Methyl (S)-2-(4-hydroxyphenyl)propanoate is essential for downstream synthetic planning. The presence of the phenolic -OH group makes the molecule susceptible to oxidation under harsh basic conditions, while the methyl ester requires orthogonal protection strategies during complex API synthesis.

Table 1: Quantitative and Structural Data

| Parameter | Specification | Source |

| Chemical Name | Methyl (S)-2-(4-Hydroxyphenyl)propanoate | |

| CAS Registry Number | 124508-78-7 | |

| Molecular Formula | C10H12O3 | |

| Molecular Weight | 180.20 g/mol | 2[2] |

| InChI Key | QOHGMEYPUKSMST-ZETCQYMHSA-N | |

| Physical Form | Solid / Crystalline Powder | |

| Precursor Acid CAS | 124578-19-4 |

Synthetic Methodologies: Self-Validating Protocol

While racemic mixtures (MHPP) can be synthesized via the α -methylation of methyl 2-(4'-trimethylsilyloxyphenyl)ethanoate using methyl iodide at -70°C[3], obtaining the pure (S)-enantiomer requires a stereocontrolled approach. The most reliable, scalable, and self-validating method is the direct Fischer esterification of the commercially available enantiopure precursor, (S)-2-(4-hydroxyphenyl)propanoic acid.

Protocol: Fischer Esterification of (S)-2-(4-Hydroxyphenyl)propanoic Acid

Objective: To synthesize Methyl (S)-2-(4-hydroxyphenyl)propanoate while preserving the integrity of the chiral center and preventing phenolic oxidation.

-

Dissolution & Activation:

-

Action: Dissolve 10.0 mmol of (S)-2-(4-hydroxyphenyl)propanoic acid in 20 mL of anhydrous methanol in a round-bottom flask.

-

Causality: Anhydrous methanol acts as both the solvent and the nucleophile. The strict exclusion of water prevents the reverse hydrolysis reaction, driving the equilibrium toward ester formation according to Le Chatelier's principle.

-

-

Catalyst Addition:

-

Action: Cool the flask to 0°C using an ice bath. Add 0.5 mL of concentrated sulfuric acid ( H2SO4 ) dropwise under continuous stirring.

-

Causality: The low temperature mitigates the exothermic nature of the acid addition, preventing localized heating that could lead to the oxidative degradation of the electron-rich phenolic ring or racemization at the α -carbon.

-

-

Reflux (Esterification):

-

Action: Equip the flask with a reflux condenser and heat the mixture to 65°C for 4 hours.

-

Causality: Refluxing provides the necessary activation energy to overcome the transition state barrier of the nucleophilic acyl substitution.

-

-

Quenching & Phase Separation:

-

Action: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess methanol. Resuspend the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO3 until the aqueous phase reaches pH 7-8.

-

Causality: The NaHCO3 quench neutralizes the H2SO4 catalyst and deprotonates any unreacted starting acid. These ionic species partition exclusively into the aqueous layer, while the neutral target ester migrates into the organic DCM layer, creating a self-validating purification step[3].

-

-

Isolation:

-

Action: Dry the organic layer over anhydrous MgSO4 , filter, and evaporate the solvent. The crude product can be purified via vacuum distillation to yield the pure ester (expected yield ~88%)[3].

-

Fig 2: Self-validating experimental workflow for the Fischer esterification of the (S)-enantiomer.

Industrial and Pharmaceutical Applications

The structural duality of Methyl (S)-2-(4-hydroxyphenyl)propanoate—featuring both a reactive phenol and a protected chiral carboxylate—makes it a highly sought-after intermediate.

Advanced Materials (Liquid Crystals): The compound is heavily utilized in the synthesis of chiral dopants for liquid crystal displays. According to4[4], chiral phenolic derivatives are critical for inducing specific helical pitches in smectic liquid crystal phases. The phenolic hydroxyl group can be etherified with long-chain mesogenic cores, while the (S)-configured propanoate moiety dictates the handedness (chirality) of the resulting liquid crystal matrix, enabling fast-switching ferroelectric displays[4].

Pharmaceutical Intermediates: In drug development, the compound serves as a precursor for various APIs, particularly those requiring a 2-arylpropanoic acid pharmacophore (commonly found in non-steroidal anti-inflammatory drugs, or NSAIDs, and PPAR agonists). The methyl ester acts as a protecting group, allowing chemists to perform cross-coupling or alkylation reactions on the phenolic oxygen without interfering with the carboxylic acid functionality. Once the desired molecular architecture is built, the methyl ester is gently hydrolyzed to reveal the active acidic moiety.

References

- PrepChem.Synthesis of MHPP.

- Sigma-Aldrich.METHYL (S)-2-(4-HYDROXYPHENYL)PROPANOATE | 124508-78-7.

- AA Blocks.Product Index: 124508-78-7.

- PLOS ONE.Acute and Chronic Plasma Metabolomic and Liver Transcriptomic Stress Effects in a Mouse Model with Features of Post-Traumatic Stress Disorder.

- Sigma-Aldrich.(S)-2-(4-Hydroxyphenyl)propanoic Acid | 124578-19-4.

- Google Patents.US4906402A - Liquid crystal material.

Sources

- 1. Acute and Chronic Plasma Metabolomic and Liver Transcriptomic Stress Effects in a Mouse Model with Features of Post-Traumatic Stress Disorder | PLOS One [journals.plos.org]

- 2. aablocks.com [aablocks.com]

- 3. prepchem.com [prepchem.com]

- 4. US4906402A - Liquid crystal material - Google Patents [patents.google.com]

Methyl (S)-2-(4-Hydroxyphenyl)propanoate safety data sheet (SDS) information

Methyl (S)-2-(4-Hydroxyphenyl)propanoate: Technical Safety and Synthetic Integration Guide

Executive Summary

Methyl (S)-2-(4-Hydroxyphenyl)propanoate (CAS 124508-78-7) is a critical chiral building block utilized extensively in asymmetric synthesis and the development of pharmaceutical intermediates (). Structurally related to nonsteroidal anti-inflammatory drugs (NSAIDs) and peroxisome proliferator-activated receptor (PPAR) modulators (1)[1], this propanoate derivative requires precise handling to maintain its enantiomeric purity and structural integrity. This whitepaper synthesizes Safety Data Sheet (SDS) information with field-proven methodologies, providing drug development professionals with a self-validating framework for handling, storing, and integrating this compound into complex synthetic workflows.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical properties of Methyl (S)-2-(4-Hydroxyphenyl)propanoate is foundational to predicting its behavior in both biological and synthetic environments.

| Property | Value / Description |

| Chemical Name | Methyl (S)-2-(4-Hydroxyphenyl)propanoate |

| CAS Number | 124508-78-7 |

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.20 g/mol |

| SMILES | COC(C)=O |

| Physical State | Solid (Powder/Crystalline) |

Causality Analysis: The molecule features two highly reactive functional groups: a phenolic hydroxyl group and a methyl ester. The electron-rich aromatic ring is susceptible to electrophilic attack and oxidation. Simultaneously, the methyl ester is prone to hydrolysis under aqueous acidic or basic conditions. The stereocenter at the alpha-carbon dictates the molecule's chiral identity; exposure to strong bases can lead to enolization and subsequent racemization, destroying its value as a chiral intermediate (2)[2].

Hazard Identification & Toxicological Mechanisms

According to the Globally Harmonized System (GHS), Methyl (S)-2-(4-Hydroxyphenyl)propanoate is classified under several hazard categories (2)[2]. Understanding the mechanistic basis of these hazards informs proper PPE selection and handling protocols.

-

H302 (Harmful if swallowed): Ingestion introduces the compound to the acidic environment of the stomach and esterases in the GI tract. Enzymatic cleavage of the methyl ester releases methanol and the corresponding substituted propanoic acid, leading to localized mucosal irritation and potential systemic toxicity (1)[1].

-

H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The phenolic moiety acts as a mild organic acid and a lipophilic irritant. It can partition into the lipid bilayers of the stratum corneum and corneal epithelium, disrupting cellular membranes and triggering inflammatory cascades (2)[2].

-

H335 (May cause respiratory irritation): As a solid powder, aerosolized particles can deposit in the upper respiratory tract. The moisture in the mucosal lining can initiate localized ester hydrolysis, causing acute irritation (3)[3].

Self-Validating Experimental Protocols

Protocol 1: Safe Handling and Spill Remediation

To mitigate the risks outlined above, handling must follow a strict, self-validating workflow ensuring containment and neutralization.

-

Ventilation & Assessment: Always handle the compound in a Class II biological safety cabinet or a chemical fume hood to prevent aerosol inhalation. If a spill occurs outside containment, immediately assess the scale and evacuate personnel from the immediate upwind area (3)[3].

-

PPE Selection: Don chemical-impermeable nitrile gloves, tightly fitting safety goggles (conforming to EN 166 or NIOSH standards), and a particulate respirator (3)[3]. Causality: Nitrile provides a robust barrier against lipophilic esters, preventing dermal partitioning.

-

Containment & Cleanup: Prevent the chemical from entering drains. Use spark-proof tools to mechanically collect the solid. Crucial Step: Lightly moisten the spill area with water before sweeping to suppress dust formation, which directly mitigates the H335 inhalation hazard (3)[3].

-

Disposal: Transfer collected material to a sealed, compatible container. Disposal must be executed via controlled incineration equipped with flue gas scrubbing to neutralize combustion byproducts (3)[3].

Workflow for safe spill response and containment of Methyl (S)-2-(4-Hydroxyphenyl)propanoate.

Protocol 2: Synthetic Integration (O-Alkylation) with Built-in Validation

When utilizing this compound as a building block, preserving the ester and the (S)-stereocenter is paramount. This protocol describes a base-mediated O-alkylation of the phenol with self-validating quality control (QC) checkpoints.

-

Pre-reaction QC (Ester Integrity): Before synthesis, dissolve a 1 mg sample in methanol and analyze via TLC (3:1 Hexanes:Ethyl Acetate). Validation: Ensure the absence of a baseline spot, which would indicate premature hydrolysis to the free propanoic acid.

-

Reaction Setup: Dissolve the starting material in anhydrous DMF. Add a mild base (e.g., Potassium Carbonate, K2CO3 ) rather than a strong base like NaOH. Causality: K2CO3 is basic enough to deprotonate the phenol ( pKa≈10 ) for nucleophilic attack, but not strong enough to cause rapid ester saponification or alpha-proton abstraction (which would cause racemization).

-

In-process Monitoring: At 2-hour intervals, sample the reaction mixture. Dilute with acetonitrile and analyze via LC-MS. Validation: Track the disappearance of the m/z 181 [M+H]+ peak and the emergence of the alkylated product mass. Do not proceed to quench until conversion is >95%.

-

Quench and Workup: Quench the reaction with a saturated ammonium chloride ( NH4Cl ) solution. Causality: NH4Cl gently neutralizes the base without dropping the pH low enough to catalyze acid-mediated ester hydrolysis. Extract the organic layer with ethyl acetate.

-

Final Validation: Analyze the purified product using Chiral HPLC (e.g., Chiralcel OD-H column) to confirm the retention of the (S)-enantiomeric excess (ee > 99%).

Self-validating synthetic integration workflow ensuring chiral and structural integrity.

Environmental Impact & Storage Logistics

To maintain the chemical's stability and prevent environmental contamination, specific logistics must be adhered to. The compound must not be allowed to enter the groundwater system, as phenolic compounds can be toxic to aquatic life (3)[3].

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, isolated from incompatible materials such as strong oxidizing agents or strong acids/bases (3)[3].

-

Atmosphere: For long-term storage, flushing the container with inert gas (Argon or Nitrogen) is recommended to prevent oxidative degradation of the electron-rich phenol ring.

References

- ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - methyl 2-(4-hydroxyphenyl)

- BLD Pharm. "124508-78-7 | Methyl (s)-2-(4-hydroxyphenyl)

- CymitQuimica. "CAS 938-96-5: 2-(4-hydroxyphenyl)propionic acid".

- Sigma-Aldrich. "METHYL (S)-2-(4-HYDROXYPHENYL)

Sources

The Biological Origin of Methyl (S)-2-(4-Hydroxyphenyl)propanoate: A Technical Guide for Researchers

Foreword

The intricate world of natural products offers a vast and largely untapped reservoir of molecules with significant potential for drug discovery and development. Among these, compounds derived from the metabolism of aromatic amino acids represent a particularly rich area of investigation. This technical guide delves into the biological origin of Methyl (S)-2-(4-Hydroxyphenyl)propanoate, a chiral ester with potential applications in medicinal chemistry. While the direct biosynthetic pathway for this specific molecule is not extensively documented, this guide synthesizes current knowledge on related metabolic routes to propose a comprehensive and scientifically grounded biosynthetic scheme. By providing in-depth analysis, detailed experimental workflows, and a robust framework for further research, we aim to empower researchers, scientists, and drug development professionals in their exploration of this and similar bioactive compounds.

Executive Summary

Methyl (S)-2-(4-Hydroxyphenyl)propanoate is a naturally derived chiral ester. Its biological synthesis is intricately linked to the metabolism of the aromatic amino acid L-tyrosine. This guide posits a biosynthetic pathway originating from the well-established Shikimate Pathway, which provides the precursor L-tyrosine. Subsequent enzymatic transformations, characteristic of the broader phenylpropanoid pathway, are proposed to form the 2-(4-hydroxyphenyl)propanoic acid backbone. The final step involves a stereospecific methylation of the carboxyl group, likely catalyzed by a carboxyl methyltransferase. This document provides a detailed examination of each proposed biosynthetic step, supported by evidence from related metabolic pathways. Furthermore, it outlines robust methodologies for the isolation, purification, and structural elucidation of this compound from potential biological sources.

Proposed Biosynthetic Pathway of Methyl (S)-2-(4-Hydroxyphenyl)propanoate

The biosynthesis of Methyl (S)-2-(4-Hydroxyphenyl)propanoate is hypothesized to be a multi-step enzymatic process, commencing with the primary metabolite, L-tyrosine.

The Shikimate Pathway: The Genesis of Aromatic Amino Acids

The journey begins with the Shikimate Pathway, a core metabolic route in plants, bacteria, and fungi responsible for the de novo synthesis of aromatic amino acids, including L-tyrosine.[1] This pathway converts simple carbohydrate precursors, phosphoenolpyruvate and erythrose 4-phosphate, into chorismate, the last common precursor for the synthesis of phenylalanine, tyrosine, and tryptophan.

From L-Tyrosine to 4-Hydroxyphenylpyruvate: The Gateway to Phenylpropanoids

The first committed step in the diversion of L-tyrosine towards the formation of the 4-hydroxyphenylpropanoate backbone is its conversion to 4-hydroxyphenylpyruvate. This transamination reaction is typically catalyzed by the enzyme Tyrosine Aminotransferase (TAT) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[2][3]

Diagram of the Initial Steps of the Proposed Biosynthetic Pathway

Caption: Initial conversion of L-Tyrosine to 4-Hydroxyphenylpyruvate.

Formation of the 2-Propanoate Side Chain: A Proposed Rearrangement

The conversion of 4-hydroxyphenylpyruvate to the 2-(4-hydroxyphenyl)propanoate structure is a critical and less characterized step. While the direct conversion is not explicitly documented, a plausible mechanism involves an intramolecular rearrangement. The enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) is known to catalyze the conversion of 4-hydroxyphenylpyruvate to homogentisate, a reaction that involves an oxidative decarboxylation and a substituent migration.[3][4][5] It is conceivable that a related, yet-to-be-identified enzyme could catalyze a similar rearrangement without the subsequent oxidation, leading to the formation of the 2-(4-hydroxyphenyl)propanoate skeleton.

Alternatively, the phenylpropanoid pathway intermediate, p-coumaric acid, derived from L-tyrosine via the action of Tyrosine Ammonia-Lyase (TAL) , could serve as a precursor.[6][7] Subsequent enzymatic reduction and rearrangement could potentially yield the 2-propanoate structure.

The Final Step: Stereospecific Methylation

The terminal step in the proposed biosynthesis is the methylation of the carboxyl group of (S)-2-(4-hydroxyphenyl)propanoic acid to yield Methyl (S)-2-(4-Hydroxyphenyl)propanoate. This reaction is likely catalyzed by a carboxyl methyltransferase (CMT) . These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor.[1][2] Plant natural product methyltransferases are known to be highly specific for their substrates and often exhibit stereoselectivity, which would account for the formation of the (S)-enantiomer.[8]

Diagram of the Complete Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of Methyl (S)-2-(4-Hydroxyphenyl)propanoate.

Potential Biological Sources

While the definitive natural source of Methyl (S)-2-(4-Hydroxyphenyl)propanoate remains to be unequivocally identified, several biological sources are prime candidates for its isolation based on the prevalence of related metabolic pathways.

-

Plants: As prolific producers of phenylpropanoids, various plant species are logical targets.

-

Microorganisms: Bacteria and fungi, particularly those associated with plant rhizospheres or marine environments, are known to produce a vast array of secondary metabolites derived from aromatic amino acids.[9] The gut microbiota is also known to metabolize dietary polyphenols into hydroxyphenylpropionic acids.[2]

-

Marine Organisms: The marine environment is a rich source of novel bioactive compounds, and organisms such as algae and marine-invertebrate-associated microbes warrant investigation.[10][11]

Experimental Protocols for Isolation and Characterization

The following protocols provide a generalized framework for the isolation and characterization of Methyl (S)-2-(4-Hydroxyphenyl)propanoate from a biological source. These methodologies should be optimized based on the specific source material.

Extraction and Fractionation

Objective: To extract and fractionate small molecules from a biological matrix.

Protocol:

-

Sample Preparation: Lyophilize the biological material (e.g., plant tissue, microbial culture) to remove water. Grind the dried material to a fine powder.

-

Solvent Extraction: Perform a sequential extraction with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol). The target compound is expected to be in the more polar fractions (ethyl acetate and methanol).

-

Fractionation: Subject the polar extracts to column chromatography (e.g., silica gel or Sephadex LH-20) using a gradient elution system to separate compounds based on polarity.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing the compound of interest.

Diagram of the Extraction and Fractionation Workflow

Caption: General workflow for extraction and fractionation.

Purification and Structural Elucidation

Objective: To purify the target compound and confirm its structure.

Protocol:

-

Purification: Purify the target-containing fractions using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient.

-

Structural Elucidation:

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition using high-resolution mass spectrometry (HR-MS).[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure using 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.[9][13] The stereochemistry can be determined using chiral derivatizing agents or chiral chromatography.

-

Quantitative Data Summary

As the natural abundance of Methyl (S)-2-(4-Hydroxyphenyl)propanoate is not yet established, quantitative data from biological sources is currently unavailable. However, for researchers aiming to quantify this compound, the following table provides a template for organizing experimental data.

| Parameter | Value | Method | Reference |

| Yield from Source | (e.g., mg/kg dry weight) | HPLC-UV/MS | (Future Study) |

| Purity | (e.g., >95%) | qNMR/HPLC | (Future Study) |

| Enantiomeric Excess | (e.g., >99% S) | Chiral HPLC | (Future Study) |

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the putative biological origin of Methyl (S)-2-(4-Hydroxyphenyl)propanoate, grounded in established principles of secondary metabolism. The proposed biosynthetic pathway, originating from L-tyrosine, offers a robust framework for future research. Key areas for further investigation include the identification of the specific enzymes responsible for the propanoate side-chain formation and the final stereospecific methylation. The isolation and characterization of this compound from a definitive natural source will be a critical step in validating the proposed pathway and unlocking its full potential for drug discovery and development. The methodologies outlined herein provide a clear roadmap for researchers to pursue these exciting avenues of inquiry.

References

-

Mass spectrometry-based analysis of gut microbial metabolites of aromatic amino acids. (n.d.). ScienceDirect. Retrieved March 7, 2026, from [Link]

-

Floral benzenoid carboxyl methyltransferases: From in vitro to in planta function. (n.d.). Universität Rostock. Retrieved March 7, 2026, from [Link]

-

4-Hydroxyphenylpyruvate dioxygenase. (2023, November 28). In Wikipedia. Retrieved March 7, 2026, from [Link]

-

Carboxyl Methyltransferase Catalysed Formation of Mono‐ and Dimethyl Esters under Aqueous Conditions: Application in Cascade Biocatalysis. (2020, May 11). PMC. Retrieved March 7, 2026, from [Link]

-

4-Hydroxyphenylpyruvate dioxygenase. (2005, January 1). PubMed. Retrieved March 7, 2026, from [Link]

-

4-Hydroxyphenylpyruvate dioxygenase. (2018, September 25). In Wikidoc. Retrieved March 7, 2026, from [Link]

-

Mass spectrometry-based analysis of gut microbial metabolites of aromatic amino acids. (2023, September 26). Semantic Scholar. Retrieved March 7, 2026, from [Link]

-

The biosynthetic pathway of phenylpropanoic acids and stilbenes.... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

NMR characterisation of natural products derived from under-explored microorganisms. (2016, April 28). In Nuclear Magnetic Resonance: Volume 45. Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

-

2-(4-Hydroxyphenyl)propionic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

hppD - 4-hydroxyphenylpyruvate dioxygenase. (n.d.). UniProt. Retrieved March 7, 2026, from [Link]

-

3-(4-hydroxyphenyl)-2-(1-methylpiperidin-1-ium-1-yl)propanoate. (2024, May 17). COCONUT. Retrieved March 7, 2026, from [Link]

-

Molecular and Evolution In Silico Studies Unlock the h4-HPPD C-Terminal Tail Gating Mechanism. (2024, May 28). Usiena air. Retrieved March 7, 2026, from [Link]

-

Characterization of Phenylpropene O-Methyltransferases from Sweet Basil. (2002, October 1). PMC. Retrieved March 7, 2026, from [Link]

-

Artificial biosynthesis of phenylpropanoic acids in a tyrosine overproducing Escherichia coli strain. (2012, December 3). PMC. Retrieved March 7, 2026, from [Link]

-

How Does NMR Help Identify Natural Compounds? (2025, March 25). Creative Biostructure. Retrieved March 7, 2026, from [Link]

-

p-Coumaric acid. (2024, January 23). In Wikipedia. Retrieved March 7, 2026, from [Link]

-

Alternative and Efficient Extraction Methods for Marine-Derived Compounds. (2016, February 17). PMC. Retrieved March 7, 2026, from [Link]

-